molecular formula C17H17N3O4S2 B6582404 4-(benzenesulfonyl)-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}butanamide CAS No. 1049243-98-2

4-(benzenesulfonyl)-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}butanamide

Cat. No. B6582404
CAS RN: 1049243-98-2
M. Wt: 391.5 g/mol
InChI Key: ABJRKCLIBNEOFA-UHFFFAOYSA-N
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Description

4-(benzenesulfonyl)-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}butanamide (BSMBO) is a small molecule that has been the focus of much research in recent years. It is a type of sulfonamide, a group of compounds commonly used in pharmaceuticals, and has been studied for its potential applications in various fields, including drug development and biochemistry.

Scientific Research Applications

4-(benzenesulfonyl)-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}butanamide has been studied for its potential applications in various fields, including drug development, biochemistry, and pharmacology. In drug development, 4-(benzenesulfonyl)-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}butanamide has been studied as a potential inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. In biochemistry, 4-(benzenesulfonyl)-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}butanamide has been studied as a potential inhibitor of the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes, which are inflammatory mediators. In pharmacology, 4-(benzenesulfonyl)-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}butanamide has been studied as a potential inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine, which is involved in muscle contraction and memory.

Mechanism of Action

4-(benzenesulfonyl)-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}butanamide is believed to act as an inhibitor of enzymes, such as COX-2, 5-LOX, and AChE. Inhibition of these enzymes prevents the production of inflammatory mediators, such as leukotrienes and acetylcholine, which can cause a variety of physiological effects. 4-(benzenesulfonyl)-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}butanamide is believed to act as an inhibitor by binding to the active site of the enzyme, preventing the enzyme from binding to its substrate and thus preventing the production of the desired product.
Biochemical and Physiological Effects
4-(benzenesulfonyl)-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}butanamide has been studied for its potential effects on the biochemical and physiological processes of the body. In particular, 4-(benzenesulfonyl)-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}butanamide has been studied for its potential anti-inflammatory effects, as it has been shown to inhibit the production of inflammatory mediators, such as leukotrienes and acetylcholine. In addition, 4-(benzenesulfonyl)-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}butanamide has been studied for its potential effects on the immune system, as it has been shown to inhibit the production of cytokines, which are involved in the regulation of the immune response. 4-(benzenesulfonyl)-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}butanamide has also been studied for its potential effects on the cardiovascular system, as it has been shown to inhibit the production of angiotensin-converting enzyme (ACE), which is involved in the regulation of blood pressure.

Advantages and Limitations for Lab Experiments

4-(benzenesulfonyl)-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}butanamide has several advantages and limitations for lab experiments. One advantage is that 4-(benzenesulfonyl)-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}butanamide is relatively easy to synthesize, as it can be synthesized using a variety of methods, including anionic cyclization, condensation-cyclization, and substitution reactions. In addition, 4-(benzenesulfonyl)-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}butanamide is relatively stable and has a long shelf-life, making it suitable for long-term storage. However, 4-(benzenesulfonyl)-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}butanamide is also relatively expensive and may not be suitable for large-scale experiments. Furthermore, 4-(benzenesulfonyl)-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}butanamide is relatively insoluble in water, making it difficult to use in aqueous solutions.

Future Directions

4-(benzenesulfonyl)-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}butanamide has potential applications in a variety of fields, and there are many potential future directions for research. For example, 4-(benzenesulfonyl)-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}butanamide could be studied as a potential inhibitor of enzymes involved in the production of other inflammatory mediators, such as prostaglandins and leukotrienes. In addition, 4-(benzenesulfonyl)-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}butanamide could be studied as a potential inhibitor of enzymes involved in the regulation of the immune system, such as cytokines and interleukins. Furthermore, 4-(benzenesulfonyl)-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}butanamide could be studied as a potential inhibitor of enzymes involved in the regulation of the cardiovascular system, such as ACE and renin. Finally, 4-(benzenesulfonyl)-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}butanamide could be studied as a potential inhibitor of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes.

Synthesis Methods

4-(benzenesulfonyl)-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}butanamide can be synthesized using a variety of methods, including anionic cyclization, condensation-cyclization, and substitution reactions. Anionic cyclization is the most common method and involves the reaction of a sulfonamide with a thiophene-containing aldehyde. This reaction yields a cyclic sulfonamide, which is then reacted with a butanamide to yield 4-(benzenesulfonyl)-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}butanamide. Condensation-cyclization involves the reaction of a sulfonamide with a thiophene-containing ester, which yields a cyclic sulfonamide, which is then reacted with a butanamide to yield 4-(benzenesulfonyl)-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}butanamide. Substitution reactions involve the reaction of a sulfonamide with a thiophene-containing compound, which yields a substituted sulfonamide, which is then reacted with a butanamide to yield 4-(benzenesulfonyl)-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}butanamide.

properties

IUPAC Name

4-(benzenesulfonyl)-N-[5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S2/c21-15(9-5-11-26(22,23)14-7-2-1-3-8-14)18-17-20-19-16(24-17)12-13-6-4-10-25-13/h1-4,6-8,10H,5,9,11-12H2,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABJRKCLIBNEOFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NN=C(O2)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(phenylsulfonyl)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)butanamide

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